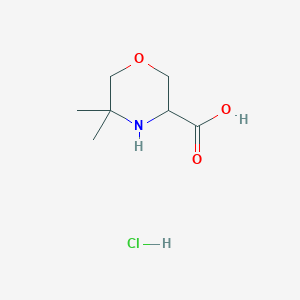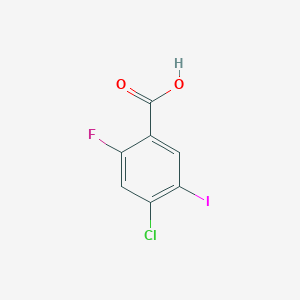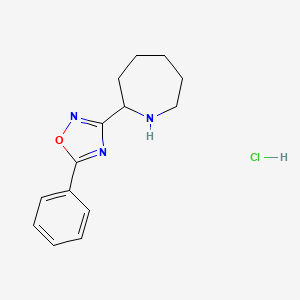
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochlorid
Übersicht
Beschreibung
“2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride”, also known as POA hydrochloride, is a chemical compound that has been the subject of scientific research due to its various potential applications in different fields. It has a molecular weight of 279.77 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride” consists of a five-membered heterocyclic ring that possesses two carbon, two nitrogen, and one oxygen atom .Physical And Chemical Properties Analysis
“2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride” is a powder with a molecular weight of 279.77 g/mol . It has a CAS Number of 1461708-83-7 .Wirkmechanismus
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been reported to exhibit anti-infective properties .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This could potentially influence their interaction with biological targets.
Result of Action
Related 1,2,4-oxadiazole compounds have been associated with anti-infective activity .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride is its unique structure and properties, which make it a promising candidate for further research. However, there are also limitations to its use in lab experiments, such as the need for careful control of reaction conditions and purification steps to obtain a pure product.
Zukünftige Richtungen
There are many potential future directions for research on 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride. Some of these include:
1. Further studies on the mechanism of action of this compound to fully understand its effects on cellular processes.
2. Development of new drugs based on the structure of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride for the treatment of various diseases.
3. Investigation of the potential use of this compound as a fluorescent probe for the detection of metal ions in biological systems.
4. Studies on the potential use of this compound in the development of new materials with unique properties.
In conclusion, 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride is a promising compound that has potential applications in various fields. Further research is needed to fully understand its properties and potential uses.
Wissenschaftliche Forschungsanwendungen
Ich habe eine Recherche zu den wissenschaftlichen Forschungsanwendungen von 1,2,4-Oxadiazolen durchgeführt, zu denen auch „2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochlorid“ gehört. Im Folgenden finden Sie sechs mögliche Anwendungen, die in separate Abschnitte gegliedert sind:
Bewertung der Enzymaktivität
Verbindungen, die den 1,2,4-Oxadiazol-Rest enthalten, wurden bei der Bewertung der Enzymaktivität eingesetzt. Beispielsweise können sie mit guter Präzision zur Messung der alkalischen Phosphatase (ALP)-Aktivität im menschlichen Serum eingesetzt werden .
Anti-Infektionsmittel
Die Forschung zeigt, dass unterschiedlich substituierte 1,2,4-Oxadiazole anti-infektiöse Eigenschaften mit Aktivität gegen Bakterien, Viren und Parasiten wie Trypanosoma cruzi aufweisen .
SENP-Inhibitoren
Diese Verbindungen sind als Klasse von SENP2-Inhibitoren nützlich und können zur Entwicklung neuartiger Therapeutika eingesetzt werden, die auf SUMO-spezifische Proteasen (SENPs) bei verschiedenen Krankheiten abzielen .
Arzneimittelforschung
Die Oxadiazol-Derivate sind aufgrund ihrer breiten Palette an Anwendungen in der Pharmazie und ihres Potenzials für die Entwicklung neuer Therapeutika von großem Interesse in der Arzneimittelforschung .
Landwirtschaftliche Chemikalien
Die Derivate des 1,2,4-Oxadiazols haben ein breites Spektrum an landwirtschaftlichen biologischen Aktivitäten gezeigt und können zur Entwicklung effizienter und risikoarmer chemischer Pestizide eingesetzt werden .
Materialwissenschaft
Diese Verbindungen finden auch Anwendungen in der Materialwissenschaft, wie z. B. in der Herstellung von Szintillationsmaterialien und in der Farbstoffindustrie, aufgrund ihrer einzigartigen chemischen Eigenschaften .
Eigenschaften
IUPAC Name |
3-(azepan-2-yl)-5-phenyl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-3-7-11(8-4-1)14-16-13(17-18-14)12-9-5-2-6-10-15-12;/h1,3-4,7-8,12,15H,2,5-6,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVWGQGJYBVORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=NOC(=N2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Azabicyclo[3.2.1]octane-6,7-diol](/img/structure/B1471072.png)
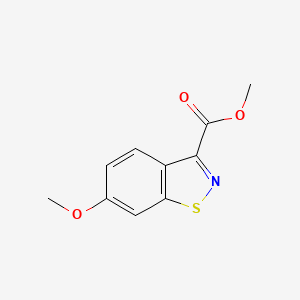


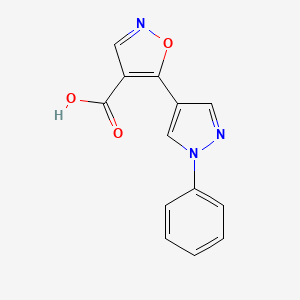
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1471081.png)
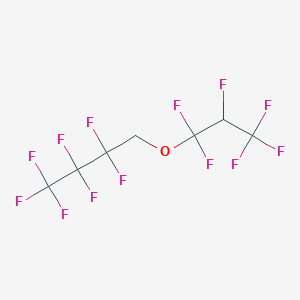
![3-[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1471083.png)

![{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1471086.png)
